6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with a carboxylic acid group and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the oxidation of 3-cyclohexene-1-methanol to 3-cyclohexene-1-carboxylic acid using oxidizing agents such as acidic potassium permanganate (KMnO4) under controlled conditions . The carboxylic acid group is then further functionalized through a series of reactions to introduce the phenylcarbamoyl and ethoxycarbonyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, useful in studying biological pathways and mechanisms.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the phenylcarbamoyl and ethoxycarbonyl groups.
Phenylcarbamoyl derivatives: Compounds with similar phenylcarbamoyl groups but different core structures.
Ethoxycarbonyl derivatives: Compounds featuring the ethoxycarbonyl group attached to various molecular frameworks.
Uniqueness
6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C17H19NO5 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
6-[(2-ethoxycarbonylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO5/c1-2-23-17(22)13-9-5-6-10-14(13)18-15(19)11-7-3-4-8-12(11)16(20)21/h3-6,9-12H,2,7-8H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
ZQZLCDQFTKBVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
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